Technical Whitepaper: Chemical Properties, Synthesis, and Neuropharmacology of (±)-1-Benzoyl-5-propoxy-2-pyrrolidinone
Technical Whitepaper: Chemical Properties, Synthesis, and Neuropharmacology of (±)-1-Benzoyl-5-propoxy-2-pyrrolidinone
Executive Summary
(±)-1-Benzoyl-5-propoxy-2-pyrrolidinone (CAS No. 119984-15-5) is a synthetic pyrrolidinone derivative belonging to the racetam class of nootropic compounds. Originally developed and patented by Roussel-Uclaf in the late 1980s, this compound exhibits significant cerebroprotective and anti-hypoxic properties[1, 3]. By modifying the foundational pyrrolidinone ring with lipophilic benzoyl and propoxy moieties, researchers achieved enhanced blood-brain barrier (BBB) permeability compared to first-generation nootropics like piracetam. This whitepaper details its physicochemical profile, synthetic pathways, and mechanisms of action, providing a comprehensive guide for drug development professionals investigating next-generation cognitive enhancers.
Physicochemical Profiling
Understanding the molecular characteristics of (±)-1-Benzoyl-5-propoxy-2-pyrrolidinone is critical for formulation and pharmacokinetic modeling. The compound's lipophilicity is driven by the N-1 benzoyl and C-5 propoxy substitutions, which directly influence its volume of distribution and CNS targeting capabilities [2].
Table 1: Core Physicochemical Properties
| Property | Value |
| CAS Registry Number | 119984-15-5 |
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.294 g/mol |
| Monoisotopic Mass | 247.12085 Da |
| Predicted XlogP | 2.1 |
| SMILES | CCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Table 2: Predicted Collision Cross Section (CCS) Values (Mass Spectrometry)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 248.128 | 156.3 |
| [M+Na]+ | 270.110 | 162.7 |
| [M-H]- | 246.113 | 161.3 |
| [M+NH4]+ | 265.154 | 173.8 |
Chemical Synthesis & Methodologies
The synthesis of 1-benzoyl-2-oxo-5-alkoxy-pyrrolidine derivatives requires precise control over reaction conditions to maintain the integrity of the pyrrolidinone ring while functionalizing the N-1 and C-5 positions [3].
Figure 1: Step-by-step synthetic workflow for (±)-1-Benzoyl-5-propoxy-2-pyrrolidinone.
Protocol 1: Step-by-Step Synthesis Workflow
1. Reduction to 5-Hydroxy-2-pyrrolidinone:
-
Procedure: Suspend succinimide in anhydrous ethanol and cool the reactor to -20°C. Slowly add sodium borohydride (NaBH4) dropwise over 45 minutes.
-
Causality: The sub-zero temperature is critical to prevent over-reduction to the fully saturated pyrrolidine. NaBH4 selectively reduces one carbonyl group of the imide to a hydroxyl group, forming the required hemiaminal intermediate.
2. Etherification (Alkoxylation):
-
Procedure: Acidify the reaction mixture with a catalytic amount of sulfuric acid and introduce an excess of n-propanol. Stir at room temperature for 12 hours.
-
Causality: The acid catalyst facilitates the protonation of the hydroxyl group, converting it into an excellent leaving group (water). The subsequent nucleophilic attack by n-propanol yields 5-propoxy-2-pyrrolidinone. This step must be monitored via TLC to ensure complete conversion and prevent unwanted ring-opening side reactions.
3. N-Benzoylation:
-
Procedure: Dissolve the isolated 5-propoxy-2-pyrrolidinone in anhydrous tetrahydrofuran (THF). Cool to 0°C and add sodium hydride (NaH) under a continuous nitrogen atmosphere. After 30 minutes of stirring, add benzoyl chloride dropwise.
-
Causality: NaH is required to deprotonate the weakly acidic amide nitrogen, generating a highly nucleophilic nitrogen anion. THF is chosen as an aprotic solvent to prevent quenching of the hydride. The 0°C temperature controls the highly exothermic reaction and prevents the degradation of the delicate ether linkage at C-5.
Mechanism of Action & Neuropharmacology
Like other advanced racetams (e.g., aniracetam), (±)-1-Benzoyl-5-propoxy-2-pyrrolidinone acts as a positive allosteric modulator (PAM) of AMPA receptors. The addition of the lipophilic benzoyl and propoxy moieties significantly enhances its binding affinity and CNS penetration compared to basic pyrrolidinones.
Figure 2: Neuropharmacological signaling pathway driven by AMPA receptor modulation.
By binding to the allosteric site of the AMPA receptor, the compound slows the rate of receptor desensitization in the presence of glutamate. This prolonged channel opening increases intracellular calcium (Ca2+) influx, which subsequently activates Calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII phosphorylates the cAMP response element-binding protein (CREB), leading to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for synaptic plasticity, memory consolidation, and neuroprotection against ischemic events.
Experimental Protocols: In Vivo Neuroprotection
To validate the cerebroprotective properties of this compound, researchers utilize acute hypoxia survival models. The following protocol outlines a self-validating system to test efficacy [3].
Protocol 2: Acute Hypoxia Survival Assay in Mice
1. Subject Preparation & Dosing:
-
Randomize adult male Swiss albino mice into three groups: vehicle control, reference standard (e.g., piracetam, 100 mg/kg), and test compound groups (10, 30, and 100 mg/kg).
-
Administer compounds via intraperitoneal (i.p.) injection 30 minutes prior to the hypoxic challenge.
-
Causality: Intraperitoneal administration bypasses first-pass gastrointestinal metabolism, ensuring rapid and consistent systemic exposure. This is crucial for acute time-course assays where peak plasma concentration must align with the hypoxic event.
2. Hypoxic Challenge:
-
Place mice individually into a sealed, temperature-controlled (25°C) transparent acrylic chamber.
-
Flush the chamber with 100% nitrogen gas at a constant flow rate of 2 L/min.
-
Causality: A pure nitrogen environment induces rapid anoxia without the confounding variable of hypercapnia (carbon dioxide buildup) seen in chemical or decapitation models. This isolates the compound's direct anti-hypoxic efficacy on cerebral tissue.
3. Observation & Validation:
-
Record the latency to respiratory arrest (cessation of breathing for >10 seconds) using a digital chronometer.
References
- Title: 1-benzoyl 5-n-propyloxy pyrrolidin-2-one - CAS号119984-15-5 Source: Molaid URL
- Title: PubChemLite - 1-benzoyl-5-propoxypyrrolidin-2-one (C14H17NO3)
- Source: Google Patents (Roussel Uclaf)
